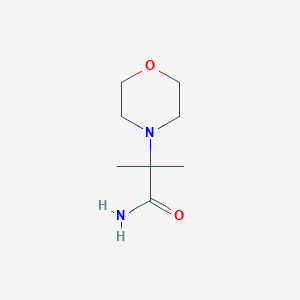
2-Morpholin-4-yl-isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholin-4-yl-isobutyramide is an organic compound with the molecular formula C8H16N2O2 It is characterized by the presence of a morpholine ring attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-isobutyramide can be achieved through several methods. One common approach involves the reaction of isopropylformic acid with morpholine in the presence of a dehydrating agent. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include steps such as distillation and chromatography to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-yl-isobutyramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an amine derivative.
Substitution: The major products are various substituted morpholine derivatives.
Scientific Research Applications
2-Morpholin-4-yl-isobutyramide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-isobutyramide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The morpholine ring plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpropanamide
- 2-Methylpropionamide
- Isobutyramide
- C-isopropylformamide
Uniqueness
2-Morpholin-4-yl-isobutyramide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-methyl-2-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,7(9)11)10-3-5-12-6-4-10/h3-6H2,1-2H3,(H2,9,11) |
InChI Key |
SRJYUQJCSLJMMR-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)N)N1CCOCC1 |
Canonical SMILES |
CC(C)(C(=O)N)N1CCOCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














